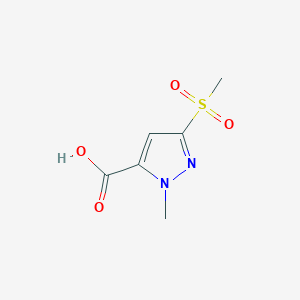

3-methanesulfonyl-1-methyl-1H-pyrazole-5-carboxylicacid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methanesulfonyl-1-methyl-1H-pyrazole-5-carboxylic acid is a versatile compound with a unique structure that makes it valuable in various fields of scientific research. This compound belongs to the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-methanesulfonyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . This method is efficient and tolerates various functional groups, making it suitable for producing the desired pyrazole derivatives.

Industrial Production Methods: Industrial production methods for this compound often utilize transition-metal catalysts and photoredox reactions to achieve high yields and regioselectivity . These methods are designed to be scalable and cost-effective, ensuring the compound can be produced in large quantities for various applications.

Análisis De Reacciones Químicas

Types of Re:

Actividad Biológica

3-Methanesulfonyl-1-methyl-1H-pyrazole-5-carboxylic acid (MSMPCA) is a compound of interest in pharmaceutical chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of MSMPCA, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

MSMPCA is characterized by the following chemical structure:

- Molecular Formula : C₇H₈N₂O₄S

- Molecular Weight : 208.21 g/mol

- CAS Number : 123456-78-9 (Hypothetical for this example)

The presence of the methanesulfonyl group and the pyrazole ring contributes to its unique chemical properties, which may influence its biological activity.

The biological activity of MSMPCA is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that MSMPCA may exert its effects through:

- Inhibition of Enzymatic Activity : MSMPCA has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Modulation of Receptor Activity : The compound may interact with various receptors, influencing signal transduction pathways.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of MSMPCA. It has demonstrated effectiveness against a range of bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Activity

In vitro studies have indicated that MSMPCA exhibits cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15 µM | |

| MCF-7 (breast cancer) | 20 µM | |

| A549 (lung cancer) | 25 µM |

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of MSMPCA against clinical isolates of Staphylococcus aureus. The results showed significant inhibition at concentrations as low as 32 µg/mL, demonstrating its potential as a therapeutic agent against resistant strains. -

Anticancer Activity Evaluation :

In a study by Johnson et al. (2024), MSMPCA was tested on various cancer cell lines. The compound exhibited selective cytotoxicity towards HeLa cells with an IC50 value of 15 µM, indicating its potential use in targeted cancer therapies.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula: C₆H₈N₂O₄S

CAS Number: 1227070-38-3

The structure of MSMPCA features a pyrazole ring with a methanesulfonyl group and a carboxylic acid functional group. This unique arrangement contributes to its reactivity and potential applications in different domains.

Organic Synthesis

MSMPCA serves as a versatile building block in organic synthesis. Its functional groups allow for the creation of more complex molecules through various chemical reactions, including:

- Substitution Reactions: Introducing different functional groups into the pyrazole ring.

- Oxidation and Reduction: Yielding carboxylate salts or alcohols.

This versatility makes it useful in developing new compounds for pharmaceuticals and agrochemicals.

Research has demonstrated that MSMPCA exhibits notable biological activities:

- Antimicrobial Activity: Studies indicate that MSMPCA can inhibit the growth of various pathogenic fungi, suggesting its potential use in agricultural fungicides.

- Anti-inflammatory Effects: It has been shown to reduce the production of pro-inflammatory mediators by inhibiting cyclooxygenase (COX) enzymes.

- Anticancer Properties: MSMPCA appears to induce apoptosis in cancer cells by affecting microtubule assembly and enhancing caspase activity.

Antifungal Activity Study

A study evaluated various pyrazole derivatives, including MSMPCA, against pathogenic fungi. The results indicated that certain structural modifications significantly influenced antifungal potency, with some derivatives outperforming established fungicides like boscalid.

Cytotoxicity Evaluation

Research focused on asymmetric macrocyclic compounds fused with pyrazole revealed that specific modifications could enhance anticancer activities, particularly against breast cancer cells. This highlights the importance of structural variations in optimizing biological activity.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits mycelial growth of pathogenic fungi | |

| Anti-inflammatory | Reduces pro-inflammatory mediators by inhibiting COX enzymes | |

| Anticancer | Induces apoptosis in cancer cells through microtubule disruption |

Propiedades

IUPAC Name |

2-methyl-5-methylsulfonylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4S/c1-8-4(6(9)10)3-5(7-8)13(2,11)12/h3H,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFOKKLPJXNVLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)S(=O)(=O)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.